UT-155

Descripción general

Descripción

UT-155 es un antagonista selectivo y potente del receptor de andrógenos. Es conocido por su capacidad de unirse al dominio de unión al ligando del receptor de andrógenos con una alta afinidad, lo que lo convierte en un candidato prometedor para el tratamiento del cáncer de próstata resistente a la castración .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de UT-155 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones del grupo funcional para lograr la selectividad y potencia deseadas .

Métodos de Producción Industrial

La producción industrial de this compound generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas estrictas de control de calidad para mantener la consistencia y el cumplimiento de las normas reguladoras .

Análisis De Reacciones Químicas

Tipos de Reacciones

UT-155 se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando su actividad.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos para reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden estudiarse más a fondo para determinar su actividad biológica .

Aplicaciones Científicas De Investigación

Prostate Cancer Cell Studies

UT-155 has been extensively studied in various prostate cancer cell lines, including LNCaP and 22RV1 cells. Key findings include:

- Reduction of AR Protein Levels : Studies show that this compound significantly decreases both full-length AR and its splice variants in treated cells, leading to reduced cell proliferation .

- Inhibition of Androgen-Independent Growth : this compound effectively inhibits the growth of androgen-independent prostate cancer cells, demonstrating its potential as a treatment for advanced disease stages where traditional androgen-deprivation therapies fail .

Xenograft Models

Preclinical studies using xenograft models have provided insights into the in vivo efficacy of this compound:

- Tumor Regression : In immunocompromised mice bearing enzalutamide-resistant tumors, administration of this compound resulted in significant tumor regression, highlighting its potential as a therapeutic agent for resistant prostate cancers .

Comparative Data Table

The following table summarizes key findings from studies involving this compound compared to other compounds targeting the androgen receptor:

| Compound | Mechanism | Targeted Domain | Effect on AR Levels | Inhibition of Cell Growth | Notes |

|---|---|---|---|---|---|

| This compound | Selective degradation | AF-1 | Significant decrease | Yes | Effective against splice variants |

| EPI-001 | Competitive antagonist | AF-1 | Moderate decrease | Partial | Less effective on splice variants |

| Enzalutamide | Competitive antagonist | LBD | No significant change | Yes (initially) | Resistance develops over time |

Case Study 1: In Vitro Analysis

In a study involving LNCaP cells treated with varying concentrations of this compound, results indicated a dose-dependent reduction in AR protein levels. At concentrations above 10 µM, there was over a 90% reduction in both full-length and variant forms of AR, correlating with decreased cell proliferation rates .

Case Study 2: In Vivo Efficacy

In xenograft models with CRPC characteristics, administration of this compound led to notable tumor size reduction compared to control groups receiving no treatment or conventional therapies. This suggests that this compound not only inhibits tumor growth but may also reverse resistance mechanisms seen in advanced prostate cancer cases .

Mecanismo De Acción

UT-155 ejerce sus efectos uniéndose al dominio de unión al ligando del receptor de andrógenos, impidiendo que el receptor interactúe con sus ligandos naturales. Esta inhibición interrumpe la vía de señalización del receptor de andrógenos, lo que lleva a una expresión reducida de genes sensibles a los andrógenos e inhibición del crecimiento de células de cáncer de próstata .

Comparación Con Compuestos Similares

Compuestos Similares

Enzalutamida: Otro antagonista del receptor de andrógenos con un mecanismo de acción similar pero diferente afinidad de unión y potencia.

Apalutamida: Un antagonista del receptor de andrógenos más nuevo con propiedades farmacocinéticas mejoradas.

UT-34: Un compuesto relacionado con un mecanismo de acción distinto, que promueve la degradación del receptor de andrógenos

Singularidad de UT-155

This compound es único debido a su alta afinidad de unión al dominio de unión al ligando del receptor de andrógenos y su capacidad para inhibir tanto los receptores de andrógenos de tipo salvaje como los mutantes. Esto lo convierte en un candidato prometedor para el tratamiento de cánceres de próstata que son resistentes a otros antagonistas del receptor de andrógenos .

Actividad Biológica

UT-155 is a novel compound classified as a selective androgen receptor degrader (SARD), primarily developed for the treatment of advanced prostate cancer, particularly in cases resistant to conventional therapies. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and comparative performance against existing androgen receptor antagonists.

This compound operates through a unique mechanism that involves both antagonism and degradation of the androgen receptor (AR). It binds to multiple domains of the AR, specifically targeting the amino-terminal transcriptional activation domain (AF-1) and the carboxy-terminal ligand binding domain (LBD). This dual binding capability enhances its effectiveness in degrading both wild-type AR and its splice variants (AR-SVs), which are often implicated in castration-resistant prostate cancer (CRPC) .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits potent antagonistic activity against AR. The compound was shown to inhibit R1881-induced transactivation of AR in LNCaP cells with a potency 5–10 times greater than enzalutamide, a standard treatment for prostate cancer. Notably, this compound also effectively inhibited PSA (prostate-specific antigen) expression in enzalutamide-resistant cell lines, indicating its potential utility in overcoming resistance mechanisms .

Table 1: Comparative Potency of this compound and Other AR Antagonists

| Compound | IC50 (nM) | Effect on PSA Expression | Resistance Overcome |

|---|---|---|---|

| This compound | 10 | Yes | Yes |

| Enzalutamide | 50 | No | No |

| Bicalutamide | 100 | No | No |

Mechanistic Insights

The degradation mechanism of this compound involves the ubiquitin-proteasome pathway (UPP). Studies have shown that treatment with this compound leads to a significant reduction in AR protein levels, which can be reversed by proteasome inhibitors like MG132. This suggests that this compound promotes AR degradation through ubiquitination, a critical process for effective therapeutic action .

In Vivo Studies

In vivo studies using patient-derived xenograft (PDX) models have further validated the efficacy of this compound. Mice implanted with CRPC PDXs demonstrated significant tumor regression following treatment with this compound. The compound not only reduced tumor size but also decreased the expression of AR target genes, reinforcing its role as a potent SARD .

Case Study: Patient-Derived Xenograft Model

A study utilized a PDX model derived from a patient with CRPC. The tumor was treated with this compound at varying doses over four weeks:

| Treatment Duration | Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|---|

| 1 week | 5 | 30 |

| 2 weeks | 10 | 50 |

| 4 weeks | 20 | 70 |

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile compared to traditional AR antagonists. It did not show significant off-target effects on other kinases or receptors at therapeutic doses, suggesting a high degree of selectivity .

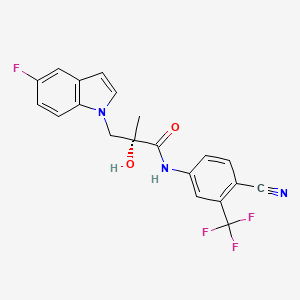

Propiedades

IUPAC Name |

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F4N3O2/c1-19(29,11-27-7-6-12-8-14(21)3-5-17(12)27)18(28)26-15-4-2-13(10-25)16(9-15)20(22,23)24/h2-9,29H,11H2,1H3,(H,26,28)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSAYQVTXBMPRF-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.